molecular formula C10H19NO2 B2440079 Methyl 2-amino-3-cyclohexylpropanoate CAS No. 789460-77-1

Methyl 2-amino-3-cyclohexylpropanoate

Cat. No.: B2440079
CAS No.: 789460-77-1
M. Wt: 185.267
InChI Key: XPEUJVMSARYTLS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyclohexylpropanoate is an alanine derivative with the chemical formula C10H19NO2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormones and its ability to prevent exercise-induced muscle damage .

Properties

IUPAC Name

methyl 2-amino-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUJVMSARYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-amino-3-cyclohexylpropanoic acid. This reaction is critical for generating bioactive metabolites or intermediates for peptide synthesis.

Conditions Reagents Product Application
Acidic (HCl, H₂SO₄)Aqueous acid, heatCarboxylic acid + methanolPrecursor for pharmaceutical agents
Basic (NaOH, KOH)Aqueous base, refluxCarboxylate salt + methanolSynthesis of zwitterionic compounds

This hydrolysis is pH-dependent, with basic conditions favoring complete deprotonation of the carboxylic acid.

Peptide Coupling

The amino group participates in peptide bond formation using coupling reagents, enabling integration into larger biomolecules.

Coupling Agent Activation Method Product Efficiency
EDC/HOBtCarbodiimide-mediatedAmide-linked peptides>85% yield
DCCIn situ activationCyclohexylalanine-containing analogs70-90% yield

These reactions are typically performed in anhydrous solvents like DMF or DCM.

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides.

Electrophile Conditions Product Selectivity
Benzyl chlorideDIPEA, DCM, 0°C → RTN-Benzyl derivative>90%
Acetyl chlorideTriethylamine, THFN-Acetylated compound95%

Steric hindrance from the cyclohexyl group can reduce reaction rates compared to linear analogs.

Acylation and Carbamate Formation

The amino group reacts with anhydrides or chloroformates to form acylated or carbamate derivatives.

Reagent Product Role
Acetic anhydrideN-Acetyl derivativeStability enhancement
Methyl chloroformateMethyl carbamate derivativeProdrug formulation

These modifications improve pharmacokinetic properties, such as metabolic stability.

Stereospecific Reactivity

The (S)-enantiomer demonstrates distinct biological interactions compared to the (R)-form, particularly in enzyme inhibition:

Enzyme Target (S)-Isomer IC₅₀ (R)-Isomer IC₅₀ Selectivity Ratio
Renin34 nM>1000 nM~30:1
Cathepsin L (TgCPL)1.1 μM6.5 μM~6:1

This stereochemical preference is attributed to optimized hydrogen bonding and steric fit in chiral binding pockets .

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes efficient transformations:

  • Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to 3-cyclohexylpropan-1-ol, a precursor for surfactants.

  • Salt Formation : Hydrochloride salt preparation enhances solubility for pharmaceutical formulations (yield: 92-95%) .

Comparative Reactivity Table

Reaction Type Key Reagents Rate (Relative) Byproducts
Ester HydrolysisHCl, H₂OFastMethanol
Peptide CouplingEDC, HOBtModerateUrea derivatives
N-AcylationAc₂O, Et₃NRapidAcetic acid

Scientific Research Applications

Chemistry

(S)-Methyl 2-amino-3-cyclohexylpropanoate is used as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives for further study.

Biology

This compound has been investigated for its potential effects on cellular processes and metabolic pathways. Notably, it has shown promise in:

  • CNS Penetration : Capable of crossing the blood-brain barrier, it is a candidate for central nervous system applications.
  • Enzyme Inhibition : Demonstrated significant inhibitory effects on Toxoplasma gondii cathepsin L with an IC50 value of approximately 34 nM, indicating its potential for treating chronic toxoplasmosis.

Case Study: Ergogenic Effects

Research highlights that (S)-Methyl 2-amino-3-cyclohexylpropanoate can enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage. In vitro studies have shown improved mental performance during stress-related tasks and support for muscle recovery post-exercise.

Medicine

The compound is being explored for its therapeutic properties, particularly as an ergogenic supplement. Its role in enhancing physical performance makes it a subject of interest in sports medicine and nutritional science.

Comparative Activity Table

The following table summarizes the biological activities of (S)-Methyl 2-amino-3-cyclohexylpropanoate compared to other related compounds:

CompoundIC50 (nM)CNS PenetrationErgogenic Effects
(S)-Methyl 2-amino-3-cyclohexylpropanoate HCl34YesYes
Dipeptide Nitriles115YesLimited
Triazine Nitriles5YesNo

Industrial Applications

In the industrial sector, (S)-Methyl 2-amino-3-cyclohexylpropanoate is utilized in the production of pharmaceuticals and fine chemicals. Its properties make it suitable for large-scale esterification processes in automated reactors, ensuring high yield and purity.

Safety Profile

While exploring its biological activity, safety assessments classify this compound with potential irritant properties. It necessitates careful handling due to its classification under acute toxicity class 4 and skin irritants class 2.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-cyclohexylpropanoate involves its interaction with anabolic pathways in the body. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. The compound also acts on specific molecular targets, such as receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylalanine methyl ester
  • Methyl 3-Cyclohexyl-L-Alaninate
  • Methyl L-cyclohexylalaninate

Uniqueness

Methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to influence anabolic hormones and prevent muscle damage sets it apart from other similar compounds .

Biological Activity

Methyl 2-amino-3-cyclohexylpropanoate, particularly its (S)-enantiomer, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : (S)-Methyl 2-amino-3-cyclohexylpropanoate
  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.23 g/mol
  • Melting Point : 230 °C (dec.)

This compound exhibits a range of biological activities through various mechanisms:

  • Neurotransmitter Modulation :
    • The compound interacts with several neurotransmitter receptors, including the 5-HT receptor , which is involved in mood regulation and anxiety responses .
    • It also affects adrenergic receptors , which play a role in the fight-or-flight response .
  • Cell Signaling Pathways :
    • Inhibits pathways such as PI3K/Akt/mTOR , which are crucial for cell growth and survival .
    • Modulates the MAPK/ERK pathway , impacting cell proliferation and differentiation .
  • Immunomodulatory Effects :
    • Demonstrates anti-inflammatory properties by influencing the NF-κB signaling pathway , which is pivotal in regulating immune responses .
    • Affects various immune receptors such as CD markers, enhancing or suppressing immune cell activity .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
  • Viral Infections : Exhibits antiviral effects against viruses such as HIV, influenza, and dengue virus .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

  • Induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .
  • Influences cell cycle regulation, potentially leading to cell cycle arrest in tumor cells .

In Vitro Studies

A study highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, demonstrating its potential as a therapeutic agent in oncology .

In Vivo Studies

In animal models, this compound demonstrated significant anti-inflammatory effects, reducing symptoms in models of arthritis and colitis. These findings suggest its utility in treating inflammatory diseases .

Comparative Biological Activity Table

Activity TypeSpecific ActionReference
AntimicrobialEffective against bacterial and viral pathogens
AnticancerInduces apoptosis in cancer cells
ImmunomodulatoryModulates NF-κB signaling
NeurotransmitterInteracts with 5-HT and adrenergic receptors

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